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Compound of Interest

Compound Name:
(1R,2R)-N-Boc-1,2-

cyclohexanediamine

Cat. No.: B3020936 Get Quote

This technical guide provides comprehensive information on (1R,2R)-N-Boc-1,2-
cyclohexanediamine, a valuable chiral building block in modern organic synthesis. It is

intended for researchers, scientists, and drug development professionals who utilize

stereoselective chemistry in their work. This document covers the physicochemical properties,

key synthetic protocols, and applications of this versatile compound.

Physicochemical and Spectroscopic Data
(1R,2R)-N-Boc-1,2-cyclohexanediamine is a white solid at room temperature. Its properties

are summarized in the table below, providing a quick reference for experimental design and

execution.
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Property Value

Molecular Weight 214.30 g/mol [1][2]

Molecular Formula C₁₁H₂₂N₂O₂[1][2]

CAS Number 146504-07-6[1][2]

Appearance Solid[1][2]

Optical Activity [α]/D -26±2°, c = 1 in chloroform[1][2]

Optical Purity (ee) ≥99.0%[1][2]

Solubility DMSO: 42-50 mg/mL[3][4]

Predicted Density 1.02 g/cm³[4]

Synthesis and Applications
(1R,2R)-N-Boc-1,2-cyclohexanediamine serves as a crucial intermediate and organocatalyst

in various asymmetric transformations. Its utility stems from the presence of a stereochemically

defined 1,2-diamine backbone, where one amine is protected by a tert-butyloxycarbonyl (Boc)

group, allowing for selective functionalization of the remaining free primary amine.

Synthesis of (1R,2R)-N-Boc-1,2-cyclohexanediamine
The title compound is typically prepared via the selective mono-Boc protection of commercially

available (1R,2R)-1,2-cyclohexanediamine. The workflow for this synthesis is depicted below.
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Reactants Reaction Conditions

Process

Product

(1R,2R)-1,2-Cyclohexanediamine

Stirring

Di-tert-butyl dicarbonate
(Boc)₂O

Solvent
(e.g., Dichloromethane, THF)

Base (optional)
(e.g., Triethylamine)

Temperature
(e.g., 0 °C to RT)

Aqueous Workup
& Extraction

1. Quench
2. Separate Layers

Column Chromatography

Crude Product

(1R,2R)-N-Boc-1,2-cyclohexanediamine

Purified Product
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Caption: Workflow for the synthesis of (1R,2R)-N-Boc-1,2-cyclohexanediamine.

Experimental Protocol: Synthesis of (1R,2R)-N-Boc-1,2-cyclohexanediamine
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Dissolution: Dissolve (1R,2R)-1,2-cyclohexanediamine (1.0 equivalent) in a suitable solvent

such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped

with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate

((Boc)₂O) (1.0 equivalent) in the same solvent dropwise over a period of 30 minutes. The use

of a slight excess of the diamine can favor mono-protection.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash

sequentially with a mild aqueous acid (e.g., 1M HCl) to remove unreacted diamine, followed

by saturated aqueous sodium bicarbonate, and finally brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. Purify the resulting crude product by flash column chromatography on silica gel to

afford the pure (1R,2R)-N-Boc-1,2-cyclohexanediamine.

Application in Organocatalysis
(1R,2R)-N-Boc-1,2-cyclohexanediamine is an effective organocatalyst, particularly in

reactions involving enamine or iminium ion intermediates. A notable application is in the

intramolecular desymmetrization of prochiral cyclohexanones to generate bicyclic products with

high enantioselectivity.
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Catalytic Cycle
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Caption: Proposed catalytic cycle for the desymmetrization of cyclohexanones.

Experimental Protocol: Organocatalytic Desymmetrization of Cyclohexanones

This protocol is based on methodologies reported for the synthesis of 2-

azabicyclo[3.3.1]nonane derivatives.[1]

Reaction Setup: To a vial containing a magnetic stir bar, add the prochiral cyclohexanone

substrate (1.0 equivalent).

Addition of Catalysts: Add (1R,2R)-N-Boc-1,2-cyclohexanediamine (0.1 - 0.2 equivalents)

and an acidic co-catalyst such as benzoic acid (0.1 - 0.2 equivalents).

Solvent and Reaction: Add a suitable solvent (e.g., chloroform or toluene) and stir the

reaction mixture at the desired temperature (e.g., room temperature or 50 °C) for 24-72

hours.
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Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, the reaction

mixture can be directly purified by flash column chromatography on silica gel to isolate the

enantioenriched bicyclic product.

Ligand Synthesis for Asymmetric Metal Catalysis
The free primary amine of (1R,2R)-N-Boc-1,2-cyclohexanediamine can be readily

functionalized to generate a wide array of chiral ligands. These ligands can then be complexed

with transition metals, such as nickel, to create potent catalysts for asymmetric reactions like

Michael additions.

Experimental Protocol: Synthesis of a Chiral Nickel Catalyst

This is a generalized procedure based on the synthesis of related chiral nickel complexes.

Ligand Synthesis: a. Schiff Base Formation: React (1R,2R)-N-Boc-1,2-
cyclohexanediamine (1.0 equivalent) with a substituted salicylaldehyde (1.0 equivalent) in

ethanol under reflux to form the corresponding chiral Schiff base ligand. b. Purification: Cool

the reaction mixture to induce crystallization or purify by column chromatography to obtain

the pure ligand.

Deprotection (if necessary): If the Boc group needs to be removed to create a bidentate

ligand, treat the product from step 1a with an acid such as trifluoroacetic acid (TFA) in DCM.

Complexation: a. Dissolve the purified chiral ligand (1.0 equivalent) in a suitable solvent like

methanol or ethanol. b. Add a nickel(II) salt, such as Ni(OAc)₂·4H₂O or NiCl₂·6H₂O (1.0

equivalent), to the solution. c. Stir the mixture at room temperature or with gentle heating for

several hours. The formation of the complex is often indicated by a color change.

Isolation: Isolate the chiral nickel catalyst by filtration if it precipitates, or by removing the

solvent under reduced pressure and purifying the residue by crystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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